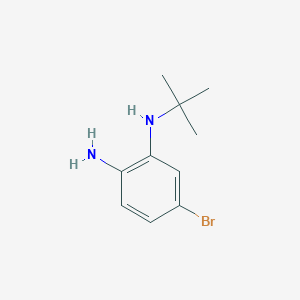

5-bromo-N1-tert-butylbenzene-1,2-diamine

Description

Nomenclature and Structural Identification

This compound represents a systematically named aromatic compound that follows International Union of Pure and Applied Chemistry nomenclature principles for substituted benzene derivatives. The compound carries the Chemical Abstracts Service registry number 1163707-72-9 and possesses a molecular weight of 243.14 daltons. The systematic name reflects the precise positioning of substituents on the benzene ring, with the bromine atom located at the 5-position relative to the 1,2-diamine functionality.

The structural identification of this compound reveals a benzene ring system with three distinct substituents: two amino groups positioned adjacently at the 1- and 2-positions, a bromine atom at the 5-position, and a tert-butyl group attached to the nitrogen at position 1. The Simplified Molecular Input Line Entry System code NC1=CC=C(Br)C=C1NC(C)(C)C provides a precise representation of the molecular connectivity. The compound's molecular formula C₁₀H₁₅BrN₂ indicates the presence of ten carbon atoms, fifteen hydrogen atoms, one bromine atom, and two nitrogen atoms arranged in this specific configuration.

The International Union of Pure and Applied Chemistry name 4-bromo-N~2~-(tert-butyl)-1,2-benzenediamine represents an alternative systematic designation that emphasizes the substitution pattern from a different numbering perspective. This nomenclature variation illustrates the flexibility inherent in chemical naming systems while maintaining precise structural identification. The compound also carries the MDL number MFCD21193928, which serves as an additional identifier in chemical databases and literature.

Historical Context in Organobromine Chemistry

The development of organobromine chemistry provides essential context for understanding the significance of this compound within this chemical class. Organobromine compounds represent organic molecules containing carbon-bromine bonds, with bromine being more electronegative than carbon (2.9 versus 2.5), resulting in electrophilic carbon centers that serve as alkylating agents. The historical progression of organobromine chemistry reveals that bromine was not prepared in significant quantities until 1860, despite the importance of bromine-containing compounds in earlier periods.

The fundamental properties of organobromine compounds demonstrate their intermediate reactivity between organochlorine and organoiodine compounds, making them valuable synthetic intermediates. Carbon-halogen bond dissociation energies show a progressive decrease from fluorine (115 kcal/mol) through chlorine (83.7 kcal/mol) and bromine (72.1 kcal/mol) to iodine (57.6 kcal/mol), positioning bromine compounds in an optimal range for many synthetic applications. This reactivity profile explains the widespread use of organobromine compounds in pharmaceutical and materials chemistry applications.

The synthetic methodology for preparing organobromine compounds has evolved significantly since the early recognition of bromine as an element. The historical development includes the discovery that Antoine-Jérôme Balard took precedence in 1826 over an undergraduate chemist named Carl Löwig who had independently prepared bromine. This historical precedence established the foundation for subsequent organobromine chemistry development, including the synthesis of complex substituted aromatic systems like this compound.

Contemporary organobromine chemistry encompasses diverse synthetic approaches, including electrophilic aromatic substitution reactions that require catalysts such as aluminum tribromide or ferric bromide for aromatic ring bromination. Free-radical substitution reactions with bromine provide another major pathway for organobromine compound preparation, particularly effective for carbonyl-containing, benzylic, and allylic substrates. These methodological advances enable the controlled introduction of bromine substituents into complex aromatic systems containing multiple functional groups.

Positional Isomerism in Substituted Benzenediamine Derivatives

The examination of positional isomerism in substituted benzenediamine derivatives reveals the structural diversity possible within this compound class and the specific position occupied by this compound. The parent compound o-phenylenediamine (ortho-phenylenediamine) with the formula C₆H₄(NH₂)₂ serves as the fundamental structural framework from which various substituted derivatives arise. This parent compound exhibits isomerism with m-phenylenediamine and p-phenylenediamine, demonstrating the importance of amino group positioning on benzene rings.

The systematic analysis of bromine substitution patterns in benzenediamine derivatives demonstrates the range of possible isomeric structures. Research has identified multiple positional isomers including 3-bromo-o-phenylenediamine (Chemical Abstracts Service number 1575-36-6), which represents a different bromine substitution pattern compared to the 5-bromo compound under investigation. The 3-bromo isomer finds application in preparing bromo analogues of benzo-1H-triazole compounds as potential protein kinase inhibitors, illustrating the biological relevance of positional isomerism.

Additional structural variations include 3-bromo-5-tert-butyl-benzene-1,2-diamine (Chemical Abstracts Service number 1257831-72-3), which incorporates both bromine and tert-butyl substituents but in different positional arrangements compared to this compound. This compound possesses a molecular formula C₁₀H₁₅BrN₂ identical to the target compound but with distinct substituent positioning, demonstrating constitutional isomerism within this chemical series.

The comprehensive examination of substitution patterns extends to include 4-bromo-o-phenylenediamine derivatives, for which specific synthesis methodologies have been developed. Patent literature describes synthetic approaches using o-phenylenediamine as starting material, treated with brominating reagents such as sodium bromide and hydrogen peroxide in acetic acid and acetic anhydride systems. These synthetic procedures illustrate the controlled introduction of bromine substituents at specific positions on the benzenediamine framework.

Table 1: Comparison of Bromine-Substituted Benzenediamine Isomers

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Bromine Position | Additional Substituents |

|---|---|---|---|---|

| This compound | 1163707-72-9 | C₁₀H₁₅BrN₂ | 5-position | N1-tert-butyl |

| 3-Bromo-o-phenylenediamine | 1575-36-6 | C₆H₇BrN₂ | 3-position | None |

| 3-Bromo-5-tert-butyl-benzene-1,2-diamine | 1257831-72-3 | C₁₀H₁₅BrN₂ | 3-position | 5-tert-butyl |

| 4-Bromo-o-phenylenediamine | Not specified | C₆H₇BrN₂ | 4-position | None |

The positional isomerism analysis reveals how subtle changes in substituent positioning dramatically affect molecular properties and potential applications. The this compound structure represents a unique combination of substituent positioning that distinguishes it from other members of this isomeric series. The tert-butyl group attachment to the N1-nitrogen atom, combined with bromine substitution at the 5-position, creates a specific electronic and steric environment that influences the compound's chemical behavior and potential utility in synthetic applications.

Properties

IUPAC Name |

4-bromo-2-N-tert-butylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZIXRNBUGMBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct N1-tert-butylation of 4-Bromobenzene-1,2-diamine

One effective approach involves the selective protection or alkylation of the N1 amino group of 4-bromobenzene-1,2-diamine using tert-butyl protecting groups or tert-butyl carbamate derivatives.

- Reagents: 4-bromobenzene-1,2-diamine, N-(tert-butoxycarbonyl)-O-methyl-L-threonine (Boc-protected amino acid derivative), coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and bases like N-methylmorpholine (NMM).

- Solvent: Anhydrous tetrahydrofuran (THF).

- Conditions: Low temperature (-78°C) for activation, followed by warming to room temperature and stirring for 18 hours.

- Workup: Quenching with water, extraction with ethyl acetate, drying, and purification by reverse-phase chromatography.

- Yield: Up to 96% isolated yield of tert-butyl protected intermediate, which can be further processed to the target compound.

This method ensures selective N1 substitution without affecting the second amino group, allowing for further functionalization.

Carbamate Formation Using Isobutyl Chloroformate

Another route employs carbamate formation by reacting 4-bromobenzene-1,2-diamine with isobutyl chloroformate in the presence of a base such as NMM, followed by purification steps.

- Temperature: Reaction initiated at -78°C to control regioselectivity.

- Duration: Typically 1 hour at low temperature, then warming to room temperature.

- Purification: Column chromatography on silica gel.

- Yield: High yields reported (~96%).

Alternative Alkylation via tert-Butylating Agents

Selective alkylation of the amino group using tert-butyl halides or tert-butyl sulfonates under controlled basic conditions can also yield the target compound.

- Base: Triethylamine or similar organic bases.

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: 0°C to ambient temperature.

- Reaction Time: Several hours to overnight.

- Workup: Extraction, drying, and chromatographic purification.

This method may require careful control to avoid over-alkylation or substitution at undesired positions.

Supporting Data Table of Key Preparation Conditions and Yields

| Method No. | Starting Material | Reagents & Catalysts | Solvent | Temperature & Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Bromobenzene-1,2-diamine | N-(tert-butoxycarbonyl)-O-methyl-L-threonine, HATU, NMM | THF | -78°C to RT, 18 h | 96 | Selective N1 tert-butyl carbamate formation; high regioselectivity and purity |

| 2 | 4-Bromobenzene-1,2-diamine | Isobutyl chloroformate, NMM | THF | -78°C to RT, 1 h | 96 | Carbamate formation under low temperature to control regioselectivity |

| 3 | 4-Bromobenzene-1,2-diamine | tert-Butyl halide, triethylamine | THF or DMF | 0°C to RT, overnight | 70-85 | Direct alkylation; requires careful control to avoid side reactions |

Detailed Research Findings and Notes

Selectivity: The use of Boc-protected amino acid derivatives combined with coupling reagents like HATU allows for selective N1 substitution without affecting the other amino group, which is crucial for downstream functionalization.

Reaction Conditions: Low temperatures (-78°C) during reagent addition prevent side reactions and improve regioselectivity. Gradual warming allows completion of the reaction with minimal decomposition.

Purification: Reverse-phase chromatography and silica gel column chromatography are effective for isolating pure this compound and its intermediates.

Yields: Reported yields are consistently high (up to 96%), indicating robust and reproducible synthetic protocols.

Safety and Handling: Reactions involving isobutyl chloroformate and coupling reagents should be performed under inert atmosphere (argon or nitrogen) to prevent moisture interference and side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N1-tert-butylbenzene-1,2-diamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced to form different amine derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce nitro compounds or different amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

Recent studies have highlighted the compound's role in the development of antimalarial drugs. Specifically, derivatives of this compound have been investigated for their ability to inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the parasite's metabolic pathway. This inhibition is crucial for the development of new treatments against malaria, especially given the rising resistance to existing therapies. For instance, compounds derived from 5-bromo-N1-tert-butylbenzene-1,2-diamine have shown promising IC50 values in the low micromolar range against PfDHODH, indicating their potential as lead compounds for further optimization .

Cancer Research

The compound's amine functionalities allow for further derivatization that can enhance its biological activity against various cancer cell lines. Research has indicated that similar compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways . The structural modifications can be tailored to improve selectivity and potency against specific cancer types.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important intermediate in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing more complex organic molecules. For example, it can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds . This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. Its functional groups allow for chemical bonding with polymer chains, which can improve adhesion and stability . Research into its use as a modifier in thermosetting resins has shown that it can impart desirable characteristics such as increased toughness and resistance to thermal degradation.

Case Studies

Mechanism of Action

The mechanism of action of 5-bromo-N1-tert-butylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and amine groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-N1-tert-butylbenzene-1,2-diamine with structurally related benzene-1,2-diamine derivatives, focusing on substituent effects, synthetic utility, and physicochemical properties.

Physicochemical Properties

- Molecular weight and lipophilicity :

The tert-butyl group in the target compound increases molecular weight (~243–250 g/mol estimated) and logP compared to smaller substituents (e.g., isopropyl: MW 229.12 ). This enhances membrane permeability, a critical factor in drug design. - Solubility :

Bromine and tert-butyl groups reduce aqueous solubility. For instance, 5-bromo-3-chlorobenzene-1,2-diamine (CAS 823-54-1) and 5-bromo-3-fluorobenzene-1,2-diamine (CAS 65896-11-9) show lower solubility in polar solvents due to halogenation, whereas methyl or nitro analogs exhibit slightly improved solubility .

Table 1: Key Properties of Selected Benzene-1,2-diamine Derivatives

Biological Activity

5-bromo-N1-tert-butylbenzene-1,2-diamine is an organic compound characterized by its unique molecular structure, which includes a bromine atom and two amino groups. This compound has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 243.15 g/mol. The compound features a tert-butyl group attached to a benzene ring, with bromine at the fifth position and amino groups at the first and second positions. This specific substitution pattern contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H15BrN2 |

| Molecular Weight | 243.15 g/mol |

| CAS Number | 1163707-72-9 |

CYP Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of cytochrome P450 (CYP) enzymes. These enzymes are crucial for drug metabolism and the biotransformation of various xenobiotics. The inhibition of CYP enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in increased toxicity or therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. Its effectiveness as an antimicrobial agent may be attributed to its ability to disrupt cellular processes in microbial organisms.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanisms underlying its anticancer activity could involve the induction of apoptosis in cancer cells or the inhibition of tumor growth through interference with specific signaling pathways.

Study on CYP Inhibition

In a study examining the effects of various substituted aromatic amines on CYP enzyme activity, this compound was found to significantly inhibit CYP3A4 activity in vitro. This inhibition was dose-dependent, indicating potential implications for drug-drug interactions when used in therapeutic settings .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial efficacy of several compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited notable antibacterial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Mechanism Exploration

Research exploring the anticancer mechanisms of this compound revealed that it could induce apoptosis in human cancer cell lines through the activation of caspase pathways. This finding supports its potential as a lead compound for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-bromo-N1-tert-butylbenzene-1,2-diamine with high purity (>95%)?

- Methodological Answer:

- Step 1: Start with tert-butylation of 5-bromo-1,2-diaminobenzene using tert-butyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

- Step 2: Optimize reaction time (4–6 hours) and temperature (0–5°C) to minimize side products like di-tert-butyl derivatives .

- Step 3: Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water (yield: 60–75%, purity >97% confirmed by HPLC) .

- Critical Parameter: Monitor pH during purification to prevent decomposition of the diamine group.

Q. How to distinguish this compound from structural analogs using spectroscopic techniques?

- Methodological Answer:

- NMR Analysis:

- ¹H NMR: Look for tert-butyl singlet at δ 1.3–1.5 ppm and aromatic protons at δ 6.7–7.1 ppm (meta-substitution pattern due to bromine) .

- ¹³C NMR: Bromine-induced deshielding shifts the adjacent aromatic carbons to δ 115–125 ppm .

- Mass Spectrometry: Molecular ion peak at m/z 201.07 (M+H⁺) with fragmentation patterns indicating loss of tert-butyl (-56 amu) .

Q. What safety protocols are critical when handling this compound in oxidative reactions?

- Methodological Answer:

- Hazard Mitigation: Avoid exposure to strong oxidizers (e.g., KMnO₄, H₂O₂) to prevent formation of toxic quinone derivatives.

- Protective Measures: Use fume hoods, nitrile gloves, and safety goggles. Store in amber glass bottles at 2–8°C under inert gas .

- Spill Management: Neutralize acidic spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s stability under acidic vs. basic conditions?

- Methodological Answer:

- Acidic Conditions (pH < 3): Protonation of the amine groups leads to partial decomposition (t₁/₂ = 2 hours at pH 2). Monitor via UV-Vis spectroscopy (λmax = 280 nm) .

- Basic Conditions (pH > 10): The tert-butyl group stabilizes the aromatic ring against nucleophilic attack, enhancing stability (t₁/₂ > 24 hours at pH 12) .

- Experimental Design: Perform accelerated stability studies using HPLC to track degradation products (e.g., de-brominated or oxidized derivatives) .

Q. What computational methods predict the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis set to model the electron density around the bromine atom. Results show high electrophilicity at C-Br (Mulliken charge = +0.35), favoring oxidative addition with Pd(0) .

- Docking Studies: Simulate interactions with Pd(PPh₃)₄ catalysts to predict regioselectivity in Suzuki-Miyaura couplings .

- Validation: Compare computational predictions with experimental yields using aryl boronic acids (e.g., phenylboronic acid gives 85% yield under optimized conditions) .

Q. How to resolve contradictions in reported bioactivity data for structural analogs?

- Methodological Answer:

- Data Triangulation: Compare IC₅₀ values from independent studies (e.g., kinase inhibition assays) using standardized protocols (e.g., ATP concentration fixed at 1 mM) .

- Structural Analysis: Overlay crystal structures (PDB: 2CQ, 2E9) to identify steric clashes caused by tert-butyl vs. methyl substituents .

- Meta-Analysis: Apply QSAR models to correlate substituent bulk (logP values) with bioactivity discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.